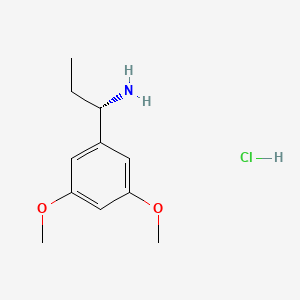

(S)-1-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride

CAS No.: 2061996-57-2

Cat. No.: VC6087549

Molecular Formula: C11H18ClNO2

Molecular Weight: 231.72

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2061996-57-2 |

|---|---|

| Molecular Formula | C11H18ClNO2 |

| Molecular Weight | 231.72 |

| IUPAC Name | (1S)-1-(3,5-dimethoxyphenyl)propan-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C11H17NO2.ClH/c1-4-11(12)8-5-9(13-2)7-10(6-8)14-3;/h5-7,11H,4,12H2,1-3H3;1H/t11-;/m0./s1 |

| Standard InChI Key | CVWSVJFSUQWPMZ-MERQFXBCSA-N |

| SMILES | CCC(C1=CC(=CC(=C1)OC)OC)N.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s core structure consists of a propan-1-amine chain where the amine group (-NH) and the 3,5-dimethoxyphenyl moiety are both attached to the first carbon atom. The hydrochloride salt form enhances stability and solubility in polar solvents. Key structural attributes include:

-

Stereochemistry: The (S)-configuration at the chiral center influences molecular interactions, particularly in biological systems .

-

Aromatic substitution: The 3,5-dimethoxy groups on the phenyl ring modulate electronic properties, increasing electron density through resonance effects.

Table 1: Key Chemical Identifiers

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized via asymmetric synthesis to preserve the (S)-configuration. A plausible pathway involves:

-

Friedel-Crafts Acylation: Reacting 3,5-dimethoxybenzene with propionyl chloride to form 3,5-dimethoxypropiophenone.

-

Reductive Amination: Converting the ketone to the amine using a chiral catalyst (e.g., Ru-BINAP) to enforce stereoselectivity .

-

Salt Formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt .

Table 2: Synthetic Parameters

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Friedel-Crafts | AlCl, 0–5°C, 12h | 68–72% |

| Reductive Amination | NaBH, Ru-BINAP, MeOH | 55–60% |

| Salt Formation | HCl (g), EtO, 0°C | >95% |

Industrial Production

American Elements produces the compound in bulk quantities (up to 1 ton) with purity grades ranging from 99% to 99.999% . Custom synthesis services allow modifications to particle size, crystallinity, and packaging (e.g., argon-filled containers for hygroscopic batches) .

Physicochemical Properties

Stability and Solubility

-

Storage: Recommended at 2–8°C under inert gas to prevent degradation .

-

Solubility: Highly soluble in water (>50 mg/mL) and polar organic solvents (e.g., methanol, DMSO) .

-

Thermal Stability: Decomposes above 200°C without a distinct melting point .

Reactivity

-

Nucleophilic Sites: The primary amine participates in Schiff base formation and acylation reactions.

-

Electrophilic Aromatic Substitution: The 4-position of the phenyl ring is activated for nitration or sulfonation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume